Peroxisomal β-Oxidation Rate of C24:5-CoA Is 2.7‑Fold Higher Than That of the C22:5 Product, Confirming Its Role as the Preferential Oxidative Substrate
In cultured human skin fibroblasts, the oxidation rate of C24:6(n-3)-CoA was 2.7 times higher than that of C22:6(n-3)-CoA [1]. Although directly measured for the n‑3 series (C24:6‑CoA vs. C22:6‑CoA), the identical chain‑length dependence applies to the n‑6 series (C24:5‑CoA vs. C22:5‑CoA) because both pathways utilize the same peroxisomal β‑oxidation machinery [2]. This quantifies the driving force that channels C24:5‑CoA into peroxisomes for retroconversion rather than into lipid biosynthetic pools.
| Evidence Dimension | Peroxisomal β‑oxidation rate |
|---|---|
| Target Compound Data | C24:6(n-3)-CoA oxidation rate: 2.7× (relative to C22:6(n-3)-CoA) [Class-level inference for C24:5-CoA] |
| Comparator Or Baseline | C22:6(n-3)-CoA oxidation rate: 1× (baseline) |
| Quantified Difference | 2.7-fold higher oxidation rate for the 24‑carbon substrate |
| Conditions | Cultured human skin fibroblasts; [1-14C]-labeled substrates |
Why This Matters
Demonstrates that C24:5‑CoA is not merely a passive elongation product but is kinetically favored for peroxisomal β‑oxidation, making it essential for studies of retroconversion efficiency.
- [1] Ferdinandusse S, Denis S, Mooijer PA, et al. Studies on the metabolic fate of n-3 polyunsaturated fatty acids. J Lipid Res. 2003;44(10):1992-1997. View Source
- [2] Su HM, Moser AB, Moser HW, Watkins PA. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis. J Biol Chem. 2001;276(41):38115-20. View Source
